7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid
CAS No.: 1781503-02-3
Cat. No.: VC4285886
Molecular Formula: C9H4BrFO2S
Molecular Weight: 275.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781503-02-3 |
|---|---|
| Molecular Formula | C9H4BrFO2S |
| Molecular Weight | 275.09 |
| IUPAC Name | 7-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4BrFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13) |
| Standard InChI Key | WUIBIZVIHKYKCB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1C=C(S2)C(=O)O)Br)F |
Introduction
Chemical and Structural Properties
Molecular Identity
7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid belongs to the class of benzo[b]thiophene derivatives, which are bicyclic aromatic systems fused with a thiophene ring. Its molecular formula is C₉H₄BrFO₂S, with a molecular weight of 275.09 g/mol. The IUPAC name, 7-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid, reflects the positions of its substituents (Table 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1781503-02-3 |
| Molecular Formula | C₉H₄BrFO₂S |
| Molecular Weight | 275.09 g/mol |
| IUPAC Name | 7-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid |
| SMILES | C1=CC(=C(C2=C1C=C(S2)C(=O)O)Br)F |
| InChI Key | WUIBIZVIHKYKCB-UHFFFAOYSA-N |
The planar structure of the benzo[b]thiophene core facilitates π-π interactions, while the electron-withdrawing bromine and fluorine atoms enhance electrophilic substitution reactivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regiochemistry of substituents. The ¹H-NMR spectrum exhibits distinct signals for aromatic protons, with coupling constants indicative of adjacent fluorine atoms. ¹³C-NMR reveals deshielded carbons adjacent to electronegative substituents, consistent with the bromine and fluorine positions. Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 275.09 ([M+H]⁺), corroborating the molecular weight.
Synthesis and Optimization
Halogenation Strategies
The synthesis of 7-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid involves sequential halogenation and carboxylation steps. A common approach begins with the bromination of 6-fluorobenzo[b]thiophene using N-bromosuccinimide (NBS) under radical conditions, followed by Friedel-Crafts acylation to introduce the carboxylic acid group. Alternative routes employ lithiation-bromination sequences to achieve higher regioselectivity.
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NBS, AIBN, CCl₄, reflux | 65–70 |
| 2 | CO₂, CuI, DMF, 80°C | 50–55 |
Carboxylation Techniques
Carboxylation at the 2-position is achieved via Kolbe-Schmitt reaction or transition-metal-catalyzed carbonylation. The use of palladium catalysts (e.g., Pd(OAc)₂) in the presence of CO gas has been reported to improve yields to >60%. Purification typically involves recrystallization from ethanol/water mixtures, yielding >95% purity as confirmed by HPLC.
Biological Activities and Mechanisms
| Compound | EC₅₀ (µM) | Target |
|---|---|---|
| 3,5-Dibromo-thiophene | 24 | Norovirus protease |
| 4,6-Difluoro-benzothiazole | 5.6 | Viral RNA polymerase |
Antibacterial Effects
The carboxylic acid group enables chelation of bacterial metalloenzymes, disrupting cell wall synthesis. Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, comparable to first-line antibiotics. Synergistic effects with β-lactams have been observed, suggesting utility in combination therapies.
Applications in Drug Development
Structure-Activity Relationship (SAR) Insights
SAR studies highlight the necessity of halogen substituents for bioactivity. Removing bromine reduces antiviral potency by >90%, while fluorination improves metabolic stability by reducing cytochrome P450-mediated oxidation . The carboxylic acid group is critical for solubility and target engagement, as esterified analogs show diminished activity.
Prodrug Formulations
To enhance oral bioavailability, prodrug strategies such as ethyl ester masking have been explored. Hydrolysis in vivo regenerates the active carboxylic acid, with plasma concentrations reaching therapeutic levels within 2 hours.
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